molecular formula C13H22O3Si B599878 4-Phenylbutyltrimethoxysilane CAS No. 152958-91-3

4-Phenylbutyltrimethoxysilane

Cat. No.: B599878
CAS No.: 152958-91-3
M. Wt: 254.401
InChI Key: DFZGBLVHGSETPS-UHFFFAOYSA-N
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Description

4-Phenylbutyltrimethoxysilane is an organic silicon compound with the chemical formula C13H22O3Si. It is a colorless or light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran . This compound is known for its chemical stability and ability to withstand a range of temperatures and pressures, making it valuable in various industrial applications.

Preparation Methods

The preparation of 4-Phenylbutyltrimethoxysilane typically involves the reaction of an organosilicon reagent with methanol, followed by a transesterification reaction to obtain the target compound . Industrial production methods often use similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.

Chemical Reactions Analysis

4-Phenylbutyltrimethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. Common reagents used in these reactions include water, acids, and bases. For instance, in hydrolysis reactions, the compound reacts with water to form silanols and methanol . In condensation reactions, it can form siloxane bonds, leading to the creation of polymeric structures. The major products formed from these reactions are typically silanols, siloxanes, and methanol.

Mechanism of Action

The mechanism of action of 4-Phenylbutyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form reactive silanol groups. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming stable siloxane bonds . This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

4-Phenylbutyltrimethoxysilane can be compared to other similar compounds such as phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane . While all these compounds contain the trimethoxysilane group, their unique functional groups (phenyl, vinyl, mercapto) impart different properties and reactivities. For example, phenyltrimethoxysilane is primarily used for its hydrophobic properties, while vinyltrimethoxysilane is valued for its ability to undergo polymerization reactions. This compound is unique in its combination of a phenyl group and a butyl chain, providing a balance of hydrophobicity and flexibility that is advantageous in various applications .

Properties

IUPAC Name

trimethoxy(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZGBLVHGSETPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCC1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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